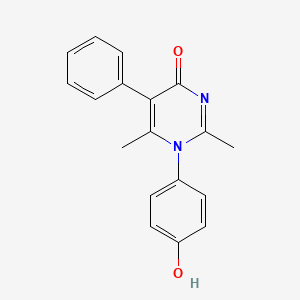
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a novel compound with potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research for its anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested in vitro and in vivo for its anti-inflammatory effects on lipopolysaccharide-induced inflammation in macrophages. It has been observed that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
This compound has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. This compound has been tested in rats for its protective effects against oxidative stress-induced liver damage. It has been observed that this compound significantly reduces the levels of lipid peroxidation and increases the levels of antioxidant enzymes such as superoxide dismutase and catalase.
This compound has also shown promising anticancer properties. It has been tested in vitro for its cytotoxic effects on various cancer cell lines. This compound has been observed to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Wirkmechanismus
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB pathway. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. This results in the inhibition of pro-inflammatory cytokine production.
This compound has also been shown to scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has been observed to inhibit lipid peroxidation and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce oxidative stress and lipid peroxidation. It has been observed to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is well understood.
However, there are also limitations to using this compound in lab experiments. This compound has not been tested extensively in vivo, and its pharmacokinetics and toxicity are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. Further studies are needed to determine the optimal dosage and administration route for this compound. In vivo studies are needed to determine the pharmacokinetics and toxicity of this compound.
This compound has shown promising results in the treatment of inflammation, oxidative stress, and cancer. Further studies are needed to determine the efficacy of this compound in animal models of these diseases. This compound may also have potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a novel compound with potential applications in the field of medicinal chemistry. It has shown promising results in scientific research for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects. Further studies are needed to determine the optimal dosage and administration route for this compound and to determine its efficacy in animal models of various diseases. This compound may have potential applications in the treatment of inflammation, oxidative stress, and cancer, as well as other diseases such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde, 1-adamantylhydrazine, and 1H-pyrazole-5-carbohydrazide in the presence of glacial acetic acid and refluxed for 6 hours. The product is then purified by recrystallization to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-19-3-2-13(7-18(19)27)12-23-26-21(28)17-8-20(25-24-17)22-9-14-4-15(10-22)6-16(5-14)11-22/h2-3,7-8,12,14-16,27H,4-6,9-11H2,1H3,(H,24,25)(H,26,28)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKSJINUJBYEX-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)
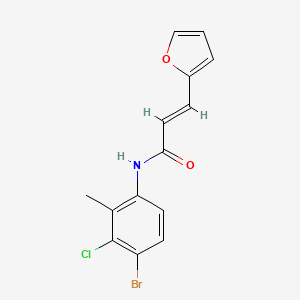
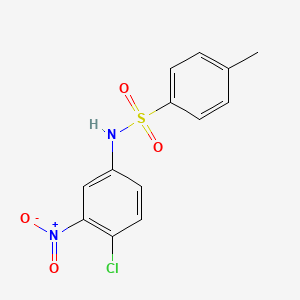



![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
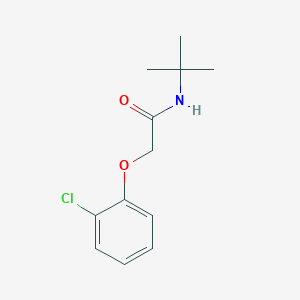
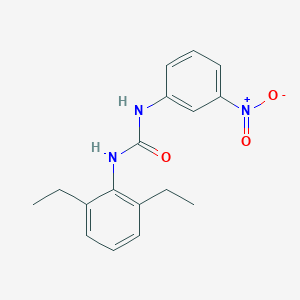
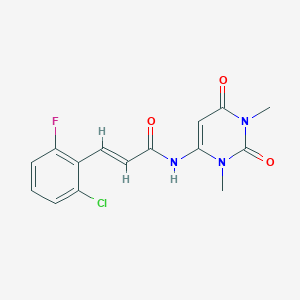
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)
